molecular formula C12H11NO2S B1373776 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid CAS No. 65346-64-7

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1373776
CAS RN: 65346-64-7
M. Wt: 233.29 g/mol
InChI Key: JQBNOUSTIWPHQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid” are not available, phenethyl compounds are often synthesized through various chemical reactions23.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of phenethyl acetate has been analyzed4.



Chemical Reactions Analysis

Phenethyl compounds can undergo various chemical reactions. For example, 2-phenylethanol has been studied for its antimicrobial activity against selected phytopathogenic fungi5.



Physical And Chemical Properties Analysis

Phenethyl compounds have specific physical and chemical properties. For example, phenethyl acetate has a molar mass of 164.204 g/mol and a density of 1.088 g/cm^31.


Scientific Research Applications

2-Phenylethyl Acetate in Biotechnology

2-Phenylethyl Acetate (2-PEAc) is a highly valued natural volatile ester with a rose-like odor. It’s widely added in cosmetics, soaps, foods, and drinks to strengthen scent or flavor . The production of 2-PEAc has been studied using a packed bed bioreactor through immobilized lipase-catalyzed transesterification of ethyl acetate (EA) with 2-phenethyl alcohol . The maximum molar conversion was 99.01 ± 0.09% under optimal conditions .

2-Phenylethanol in Applied Microbiology and Biotechnology

2-Phenylethanol (2-PE) and 2-phenethyl acetate (2-PEA) are recognized as safe flavoring agents widely used in industry. They are used in perfumes, pharmaceuticals, polishes, and personal care products due to their rose-like odor . Biotechnological approaches have been developed to obtain natural 2-PE and 2-PEA, most efficiently through the bioconversion of L-phenylalanine via the Ehrlich pathway .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, phenethyl acetate is not classified as a hazardous substance7.


Future Directions

Research on phenethyl compounds continues to evolve. Recent developments focus on the molecular and metabolic interactions between non-Saccharomyces and Saccharomyces yeasts in wine fermentation5. Additionally, the presence and role of 2-phenethylamines in medicinal chemistry are being explored89.


Please note that the information provided is based on the closest related compounds and topics due to the lack of specific information on “2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid”. For more detailed and specific information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)10-8-16-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBNOUSTIWPHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679156
Record name 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

CAS RN

65346-64-7
Record name 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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